molecular formula C25H21FN2O6 B11341479 6-fluoro-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide

6-fluoro-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide

Cat. No.: B11341479
M. Wt: 464.4 g/mol
InChI Key: MLMZOHAOBAQREZ-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a pyridine ring, and a trimethoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, using a suitable pyridine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, using an appropriate amine and carboxylic acid derivative.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Fluoro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4H-Chromene-2-carboxamide Derivatives: Compounds with similar chromene cores but different substituents.

    Fluorinated Pyridine Derivatives: Compounds with fluorine atoms attached to pyridine rings.

    Trimethoxyphenyl Derivatives: Compounds containing the trimethoxyphenyl group but different core structures.

Uniqueness

6-Fluoro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21FN2O6

Molecular Weight

464.4 g/mol

IUPAC Name

6-fluoro-4-oxo-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C25H21FN2O6/c1-31-20-10-15(11-21(32-2)24(20)33-3)14-28(23-6-4-5-9-27-23)25(30)22-13-18(29)17-12-16(26)7-8-19(17)34-22/h4-13H,14H2,1-3H3

InChI Key

MLMZOHAOBAQREZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)F

Origin of Product

United States

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